molecular formula C5H9Cl2N3 B3021488 3-Hydrazinylpyridine dihydrochloride CAS No. 364727-74-2

3-Hydrazinylpyridine dihydrochloride

Cat. No. B3021488
Key on ui cas rn: 364727-74-2
M. Wt: 182.05 g/mol
InChI Key: QJFANABRDIUIEI-UHFFFAOYSA-N
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Patent
US07790725B2

Procedure details

3-Aminopyridine (20 g) was dissolved in concentrated hydrochloric acid (125 mL), and an a aqueous solution (40 mL) of sodium nitrite (15 g) was added at −10° C. over 20 min. The mixture was stirred at 0° C. for 2 hr. This solution was added to a solution (200 mL) of tin(II) chloride (80 g) in concentrated hydrochloric acid at −2° C. over 20 min. The mixture was stirred for 14 hr. The precipitate was filtered off and ice was added. The mixture was made strongly-basic with a 50% a aqueous potassium hydroxide solution and extracted with dichloromethane. The extract solution was dried and concentrated under reduced pressure. The residue was dissolved in ethyl acetate (400 mL) and 4 mol/L of hydrochloric acid-ethyl acetate (55 mL) was added under ice-cooling. The precipitate was collected by filtration to give 3-hydrazinopyridine dihydrochloride (18 g) as a pale-yellow solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[N:8]([O-])=O.[Na+].[Sn](Cl)[Cl:13]>Cl>[ClH:13].[ClH:13].[NH:1]([C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1)[NH2:8] |f:1.2,5.6.7|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
NC=1C=NC=CC1
Name
Quantity
125 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
[Sn](Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 14 hr
Duration
14 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
ADDITION
Type
ADDITION
Details
ice was added
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The extract solution was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate (400 mL)
ADDITION
Type
ADDITION
Details
4 mol/L of hydrochloric acid-ethyl acetate (55 mL) was added under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.Cl.N(N)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: CALCULATEDPERCENTYIELD 46.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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